molecular formula C6H10O3S B8796602 2-Acetylthioisobutyric Acid

2-Acetylthioisobutyric Acid

Cat. No.: B8796602
M. Wt: 162.21 g/mol
InChI Key: VWFLRUHSTBKRHC-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Acetylthioisobutyric Acid (CAS: 135937-96-1) is a sulfur-containing organic compound with the molecular formula C₆H₁₀O₃S and a molecular weight of 162.21 g/mol. Its IUPAC name is 2-acetylsulfanyl-2-methylpropanoic acid, and its SMILES representation is CC(=O)SC(C)(C)C(=O)O .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylthioisobutyric Acid can be synthesized through several methods. One common method involves the reaction of a ketone or enone with sulfuric acid under acidic conditions. This reaction is relatively straightforward and occurs under mild conditions .

Industrial Production Methods

In industrial settings, the production of 2-acetylthio-2-methylpropanoic acid often involves the use of high vacuum distillation and recrystallization from benzene. This ensures the purity of the compound, which is crucial for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetylthioisobutyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-acetylthio-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor to thiol-containing compounds, which are essential in various biochemical processes. The acetylthio group can undergo hydrolysis to release thiols, which then participate in redox reactions and other metabolic pathways .

Comparison with Similar Compounds

Physical Properties :

  • Storage : Requires storage at -20°C and transport at room temperature.
  • Form : Typically supplied as a neat liquid .

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Acetylthioisobutyric Acid:

2-Hydroxyisobutyric Acid (CAS: 594-61-6)

  • Molecular Formula : C₄H₈O₃
  • Molecular Weight : 104.11 g/mol .
  • Functional Groups : Contains a hydroxyl (-OH) and carboxylic acid (-COOH) group.
  • Safety Profile :
    • Hazards : Irritant to eyes, skin, and respiratory system; toxic if ingested .
    • Fire Safety : Combustion releases irritant fumes; use dry chemical or CO₂ extinguishers .
  • Applications : Used in polymer synthesis (e.g., polymethyl methacrylate) and as a pharmaceutical intermediate .

Comparison :

Property This compound 2-Hydroxyisobutyric Acid
Functional Groups Thioester (-SCOCH₃), Carboxylic Acid Hydroxyl (-OH), Carboxylic Acid
Molecular Weight 162.21 g/mol 104.11 g/mol
Reactivity Thioester hydrolysis under basic conditions Hydroxyl group undergoes esterification/oxidation
Storage Stability Requires -20°C Stable at room temperature

2-Methylbutyric Acid (CAS: 116-53-0)

  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol .
  • Functional Groups : Branched-chain carboxylic acid .
  • Applications : Used as a flavoring agent and in organic synthesis .

Comparison :

Property This compound 2-Methylbutyric Acid
Branching Tertiary carbon (C(C)(C)) Secondary branching
Sulfur Content Present (thioester) Absent
Typical Use Biochemical intermediates Food additives, fragrances

2-Oxobutyric Acid (CAS: 600-18-0)

  • Molecular Formula : C₄H₆O₃
  • Molecular Weight : 102.09 g/mol .
  • Functional Groups : Ketone (-CO) and carboxylic acid (-COOH) .
  • Toxicity : Toxic if swallowed or in contact with skin .

Comparison :

Property This compound 2-Oxobutyric Acid
Reactive Groups Thioester, Carboxylic Acid Ketone, Carboxylic Acid
Biological Role Potential enzyme inhibitor Intermediate in amino acid metabolism
Hazard Profile Limited data High toxicity

Isobutyric Acid (CAS: 79-31-2)

  • Molecular Formula : C₄H₈O₂
  • Molecular Weight : 88.11 g/mol .
  • Functional Groups : Simple branched carboxylic acid .
  • Applications : Solvent, perfume base, and chemical precursor .

Comparison :

Property This compound Isobutyric Acid
Complexity Higher (thioester + acid) Lower (single acid)
Volatility Likely lower due to higher MW High volatility
Industrial Use Specialty chemicals Bulk chemicals

Key Research Findings

Thioester vs. Hydroxyl Reactivity :

  • The thioester group in this compound confers unique reactivity, such as nucleophilic acyl substitution, unlike the hydroxyl group in 2-Hydroxyisobutyric Acid .
  • Thioesters are less polar than hydroxyl analogs, influencing solubility and bioavailability.

Synthetic Utility :

  • The branched structure of this compound may enhance steric hindrance in reactions compared to linear analogs like 2-Oxobutyric Acid .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Acetylthioisobutyric Acid in experimental settings?

To ensure accurate characterization, employ nuclear magnetic resonance (NMR) for structural elucidation of the acetylthio and isobutyric moieties. Pair this with high-performance liquid chromatography (HPLC) to assess purity and quantify impurities. Cross-validate results using mass spectrometry (MS) for molecular weight confirmation. For stability assessments, conduct accelerated degradation studies under varying pH and temperature conditions, monitored via UV-Vis spectroscopy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Critical precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
  • Storage : Store in a cool, dry place away from oxidizing agents to prevent degradation. Regularly review safety data sheets (SDS) for updates .

Q. How should researchers design experiments to assess the reactivity of this compound with nucleophiles?

Adopt a kinetic study framework :

  • Prepare standardized solutions of the compound in aprotic solvents (e.g., DMSO or THF).
  • Introduce nucleophiles (e.g., amines, thiols) under controlled temperatures.
  • Monitor reaction progress via FT-IR to track carbonyl group disappearance.
  • Use stopped-flow techniques for rapid kinetic measurements. Validate results with computational modeling (e.g., DFT calculations) to correlate experimental and theoretical reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

Address discrepancies through:

  • Meta-analysis : Aggregate data from peer-reviewed studies, prioritizing those with standardized OECD test guidelines.
  • Dose-response modeling : Use nonlinear regression to identify threshold effects.
  • In silico toxicology : Apply tools like QSAR models to predict unmetabolized compound interactions. Cross-reference findings with in vitro cytotoxicity assays (e.g., MTT assays on hepatic cell lines) .

Q. What experimental design principles optimize the synthesis of this compound for improved yield and purity?

Implement Design of Experiments (DoE) :

  • Screen variables (e.g., reaction temperature, catalyst concentration) via Plackett-Burman designs to identify critical factors.
  • Optimize conditions using response surface methodology (RSM) .
  • Monitor byproduct formation via GC-MS and adjust purification protocols (e.g., recrystallization solvents) accordingly. Validate scalability in pilot batches .

Q. What methodologies are recommended for studying the metabolic fate of this compound in biological systems?

Use isotopic labeling (e.g., ¹⁴C or ²H) to trace metabolic pathways. Conduct in vitro assays with liver microsomes to identify phase I metabolites. Pair with LC-MS/MS for sensitive detection of phase II conjugates (e.g., glucuronides). Validate findings with in vivo rodent models, collecting plasma and urine for pharmacokinetic profiling .

Q. How should researchers address missing data in longitudinal studies involving this compound exposure?

Apply multiple imputation (MI) techniques:

  • Generate 5–10 imputed datasets using chained equations (MICE).
  • Validate imputation models via sensitivity analyses (e.g., comparing complete-case and MI results).
  • Use Bayesian frameworks to account for uncertainty in missing data mechanisms .

Q. Methodological Notes

  • Data Validation : Cross-check analytical results with orthogonal methods (e.g., NMR + HPLC) to minimize instrumental bias .
  • Safety Compliance : Regularly consult updated SDS and institutional guidelines for hazard mitigation .
  • Ethical Reporting : Disclose all experimental conditions and statistical assumptions to ensure reproducibility .

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

2-acetylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9)

InChI Key

VWFLRUHSTBKRHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylformamide (DMF), 100 ml was poured into a 4 l indented 3 neck round bottom flask equipped with a nitrogen bubbler and an overhead stirrer (glass shaft, teflon paddle). The hot 2-bromo-2-methylpropionic acid was then added to the flask through a powder funnel. The flask and the funnel were rinsed with 4×100 ml portions of DMF and were added to the reaction flask. A thermometer was placed in the third neck and the stirred solution was cooled under an atmosphere of nitrogen to -45° C. by placing it in a methanol/water 50:50 dry ice bath. The thermometer was removed and potassium carbonate 250.21 g (1.810 mol, 100 M%) was added through a powder funnel over a 5 minute period. The reaction mixture warmed to -40° C. but there was no apparent reaction and the carbonate did not dissolve. The soluton was diluted with 200 ml DMF and potassium thioacetate 407.10 g (3.564 mol, 196.9 M%) was added through a powder funnel over a 5 minute period. The powder funnel was rinsed with 300 ml DMF which was added to the reaction solution which had warmed to -30° C. The reaction was allowed to slowly warm up as the dry ice was consumed. When the reaction temperature reached -10° C. the reaction began to bubble. The reaction was allowed to warm slowly to room temperature and was stirred under nitrogen for 22 hours. Water, 2 1, and 500 ml concentrated hydrochloric acid were mixed and cooled to 9° C. in an ice bath. The tan colored reaction mixture was slowly poured into the stirred acid solution over a 25 minute period. The reaction flask was washed with 2×100 ml portions of deionized water which was added to the acid solution (10° C., pH 1.5). The acid solution was poured into a 4 l separatory funnel and was extracted sequentially with 3×500 ml and 1×250 ml ethyl acetate. Each organic extract was washed with a separate 100 ml portion of saturated sodium chloride solution. The organic extracts were combined and dried over 400 g of anhydrous sodium sulfate. The solution was filtered through a fluted filter paper into a 2,000 ml round bottom flask and the solvent was removed in two portions under reduced pressure on the rotary evaporator. The sodium sulfate was washed with 3×100 ml portions of ethyl acetate which were filtered into the 2,000 ml round bottom. After all the solvent was removed, the rotary evaporator was connected to the high-vacuum pump and the water bath was heated to 100° C. The product was removed after 1.5 hour to afford 241.07 g of the crude brown oily product which crystallized on cooling. The crystalline mass was placed under high vacuum at 22° C. for 16 hours to afford 240.51 g (82% yield) of the crude crystalline 2-acetylthio-2-methylpropanoic acid.
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